

Technical Guide: Molecular Weight & Isotopic Distinction of Rotigotine vs. Rotigotine D7

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Compound of Interest

Compound Name: Rotigotine D7 Hydrochloride

Cat. No.: B1191652

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Executive Summary

Rotigotine (C₁₉H₂₅NOS) is a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS).^{[1][2][3]} Rotigotine D7 (C₁₉H₁₈D₇NOS) is its stable isotope-labeled analog, primarily utilized as an Internal Standard (IS) in quantitative mass spectrometry (LC-MS/MS).

The core distinction lies in the substitution of seven protium (

H) atoms with deuterium (

H) atoms on the

-propyl chain. This modification results in a precise molecular weight increase of 7.04 Da, a shift critical for resolving the analyte from the standard in mass spectral analysis without chromatographic interference.

Physicochemical Characterization

Molecular Identity & Formula

The mass difference is not merely an integer shift; it is a precise value derived from the nuclear mass difference between a proton and a deuteron.

Feature	Rotigotine (Analyte)	Rotigotine D7 (Internal Standard)
IUPAC Name	(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol	(6S)-6-[(2-deuterioethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol
Chemical Formula	C ₁₉ H ₂₅ NOS	C ₁₉ H ₁₈ D ₇ NOS
Average Molecular Weight	315.48 g/mol	322.52 g/mol
Monoisotopic Mass	315.1657 Da	322.2097 Da
Mass Shift ()	—	+7.0440 Da
Label Position	N/A	-Propyl group (Full deuteration of the propyl chain)

The Mass Calculation Logic

The mass shift is calculated based on the atomic mass difference between Hydrogen-1 (H) and Hydrogen-2 (Deuterium, H or D).

- Mass of

H

1.00783 Da

- Mass of

H

2.01410 Da

- Mass per atom

1.00627 Da

- Total Shift for D7:

Da

This shift is sufficient to prevent isotopic overlap. The natural abundance of Carbon-13 (

C) creates an M+1, M+2, etc., isotopic envelope for Rotigotine. However, the M+7 isotope of native Rotigotine is statistically negligible, ensuring that the signal at

323 (for D7) is purely from the internal standard and not "cross-talk" from the analyte.

Analytical Application: LC-MS/MS Methodology

In pharmacokinetic studies, Rotigotine D7 is the "Gold Standard" IS because it shares identical chromatographic retention times and ionization efficiency with Rotigotine but is spectrally distinct.

Fragmentation & MRM Transitions

Rotigotine is typically analyzed using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

- Precursor Ion: Protonated molecule
.
- Product Ion: The primary fragment results from the cleavage of the
-substituents.

Fragmentation Logic: The primary transition for Rotigotine is 316.2

147.1. The fragment at

147 corresponds to the retro-Diels-Alder (RDA) cleavage or loss of the -alkyl side chains, leaving the modified tetralin core.

Since the D7 label is located on the Propyl group:

- Rotigotine (316): Loses the propyl-thienylethyl chain
Core fragment (147).
- Rotigotine D7 (323): Loses the deuterated propyl-thienylethyl chain
Core fragment (147).

Note: While the precursor masses differ by 7 Da, the product ions may be identical if the label is on the leaving group. This is a valid MRM strategy (316

147 vs 323

147) provided the precursors are resolved by the first quadrupole (Q1).

Visualization of the Mass Spectrometry Workflow



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Caption: Figure 1. LC-MS/MS workflow utilizing Rotigotine D7 as an Internal Standard. The system filters distinct precursors (Q1) but may monitor a common structural fragment (Q3).

Experimental Protocol: Quantitation in Plasma

This protocol is designed for high-throughput bioanalysis (e.g., clinical trials or DMPK studies).

Reagents & Standards

- Analyte: Rotigotine HCl (Sigma/Merck or equivalent).
- Internal Standard: Rotigotine-d7 HCl (Toronto Research Chemicals or equivalent).
- Matrix: Drug-free human or rat plasma.
- Extraction Solvent: Methyl tert-butyl ether (MTBE) (Preferred for high recovery of lipophilic amines).

Step-by-Step Methodology

Step 1: Standard Preparation

- Prepare a Stock Solution of Rotigotine D7 at 1 mg/mL in Methanol.
- Dilute to a Working Solution of 100 ng/mL in 50:50 Methanol:Water.

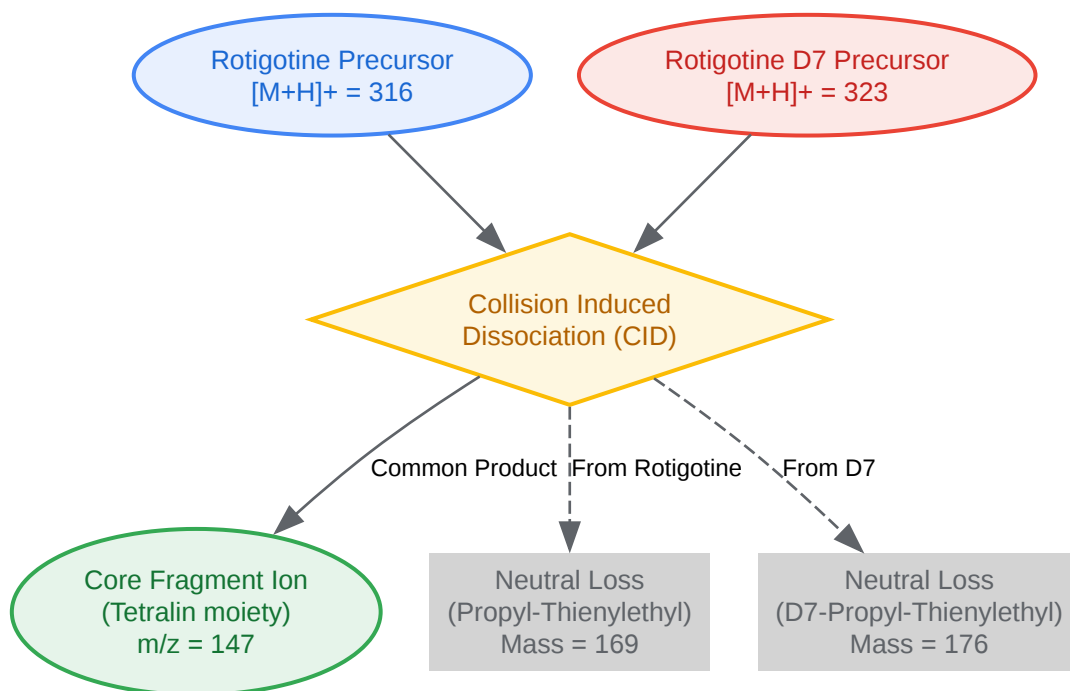
Step 2: Sample Extraction (Liquid-Liquid Extraction)

- Aliquot 200 μ L of plasma sample into a 1.5 mL Eppendorf tube.
- Add 20 μ L of Rotigotine D7 Working Solution (IS). Vortex for 10 sec.
- Add 50 μ L of 0.1 M NaOH (to basify and ensure the free base form for extraction).
- Add 1 mL of MTBE.
- Vortex vigorously for 5 minutes (or shaker plate at 1000 rpm).
- Centrifuge at 10,000 x g for 5 minutes at 4°C.
- Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass vial.
- Evaporate to dryness under a Nitrogen stream at 40°C.
- Reconstitute in 100 μ L of Mobile Phase (e.g., 50:50 Acetonitrile:0.1% Formic Acid).

Step 3: LC-MS/MS Conditions

- Column: Phenomenex Gemini NX-C18 (50 x 2.0 mm, 3 μm) or equivalent.
- Mobile Phase A: 0.1% Formic Acid in Water.[4]
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 3.0 min.
- Flow Rate: 0.4 mL/min.
- Transitions:
 - Rotigotine:
(Collision Energy: ~25 eV)
 - Rotigotine D7:
(Collision Energy: ~25 eV)

Fragmentation Pathway Diagram



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Caption: Figure 2. Fragmentation pathway showing the convergence of both precursors to a common product ion (m/z 147) via distinct neutral losses.

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